molecular formula C22H24N2O B2737709 (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide CAS No. 380323-28-4

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No. B2737709
CAS RN: 380323-28-4
M. Wt: 332.447
InChI Key: CYUKMGWAZUPOIC-UHFFFAOYSA-N
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Description

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide, also known as TBCA, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer research.

Mechanism of Action

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it is a selective inhibitor of CK2, meaning that it does not inhibit other kinases. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide could focus on optimizing its synthesis method to improve its yield and solubility. It could also be studied for its potential use in combination with other cancer therapies. Additionally, further research could be done to better understand the mechanisms underlying its neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases.

Synthesis Methods

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide can be synthesized by reacting 4-tert-butylbenzaldehyde with 3,4-dimethylaniline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with malononitrile and sodium ethoxide to form (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide.

Scientific Research Applications

(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has been shown to have potential as a cancer therapeutic agent. It has been found to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 can lead to decreased cell proliferation and increased apoptosis in cancer cells. (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-15-6-11-20(12-16(15)2)24-21(25)18(14-23)13-17-7-9-19(10-8-17)22(3,4)5/h6-13H,1-5H3,(H,24,25)/b18-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKMGWAZUPOIC-AQTBWJFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylphenyl)-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide

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